![molecular formula C18H15Cl2N3OS B2736172 4-chloro-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897457-17-9](/img/structure/B2736172.png)
4-chloro-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
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Description
4-chloro-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, also known as CPTB, is a compound that has gained attention in scientific research due to its potential medicinal properties. CPTB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in the field of medicine.
Scientific Research Applications
Anticancer Applications
A significant area of research for derivatives of "4-chloro-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide" is in anticancer activity. For example, derivatives have been designed, synthesized, and evaluated for their anticancer potency against various cancer cell lines, showing moderate to excellent anticancer activities. These compounds exhibit higher activity than some reference drugs, indicating their potential as novel anticancer agents (Ravinaik et al., 2021). Furthermore, novel benzimidazole–thiazole derivatives have been synthesized and tested for their anticancer activity, demonstrating promising results against cancerous cell lines, thus highlighting the therapeutic potential of these compounds in cancer treatment (Nofal et al., 2014).
Antimicrobial Applications
Research on derivatives of this compound extends into antimicrobial applications, where they have been tested for activity against pathogenic bacterial strains. The synthesis of formazans from Mannich base derivatives, for example, demonstrated moderate antimicrobial activity against a range of bacterial and fungal strains, showcasing the potential use of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Synthesis of Novel Organic Compounds
Derivatives of "4-chloro-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide" have been used as precursors in the synthesis of a wide range of novel organic compounds. For instance, the synthesis of organosoluble polyamides with bulky triaryl imidazole pendent groups highlights the utility of these derivatives in creating materials with potential electronic and photonic applications due to their good solubility and thermal stability (Ghaemy et al., 2009).
properties
IUPAC Name |
4-chloro-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c19-14-5-1-12(2-6-14)16-11-22-18(23-16)25-10-9-21-17(24)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZWJKKDJUXETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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